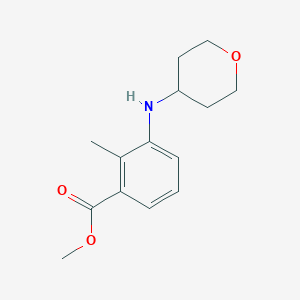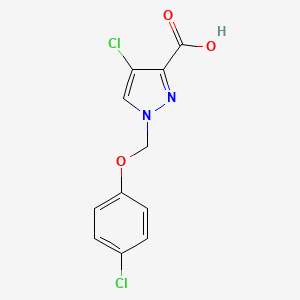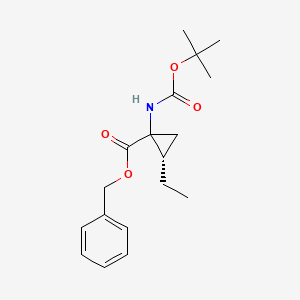
4,4-Difluorobutane-1,1-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Difluorobutane-1,1-diol is an organic compound characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a butane backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluorobutane-1,1-diol typically involves the introduction of fluorine atoms into a butane-1,1-diol precursor. One common method is the deoxyfluorination of butane-1,1-diol using reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents facilitate the replacement of hydroxyl groups with fluorine atoms under controlled conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale deoxyfluorination reactions. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions: 4,4-Difluorobutane-1,1-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form butane derivatives with different functional groups.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of difluorobutanone derivatives.
Reduction: Formation of butane derivatives with hydroxyl or alkyl groups.
Substitution: Formation of azido or thiol-substituted butane derivatives.
科学的研究の応用
4,4-Difluorobutane-1,1-diol has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the unique properties conferred by the fluorine atoms.
作用機序
The mechanism of action of 4,4-Difluorobutane-1,1-diol involves its interaction with molecular targets through its hydroxyl and fluorine groups. The fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in biological and chemical systems .
類似化合物との比較
1,4-Butanediol: A related compound with hydroxyl groups but without fluorine atoms.
2,3-Difluorobutane-1,4-diol: Another fluorinated diol with fluorine atoms at different positions.
Uniqueness: 4,4-Difluorobutane-1,1-diol is unique due to the specific positioning of the fluorine atoms, which can significantly alter its chemical and physical properties compared to other butane diols
特性
分子式 |
C4H8F2O2 |
|---|---|
分子量 |
126.10 g/mol |
IUPAC名 |
4,4-difluorobutane-1,1-diol |
InChI |
InChI=1S/C4H8F2O2/c5-3(6)1-2-4(7)8/h3-4,7-8H,1-2H2 |
InChIキー |
ZWVJSYQSXWVIOE-UHFFFAOYSA-N |
正規SMILES |
C(CC(F)F)C(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


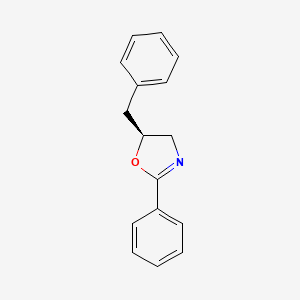
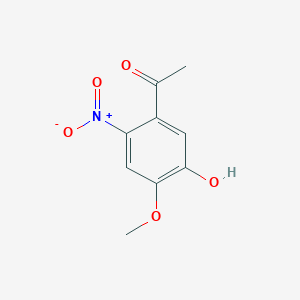
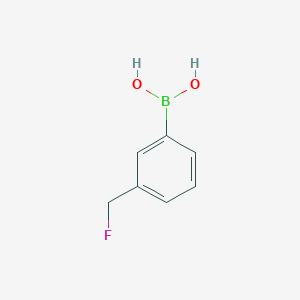


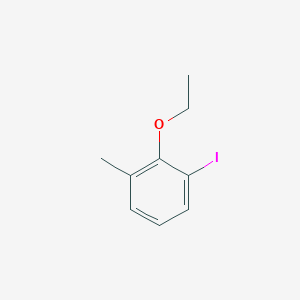

![[3'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl] acetonitrile](/img/structure/B12841620.png)
![(1R,2R,4R)-1,7,7-Trimethyl-N-(pyridin-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12841621.png)
![(1R)-2,2-Difluoro-6,8-dioxabicyclo[3.2.1]oct-3-ene](/img/structure/B12841628.png)

